1-[(4-bromophenyl)methyl]-N-tert-butylpyrrolidine-3-carboxamide
Description
1-[(4-bromophenyl)methyl]-N-tert-butylpyrrolidine-3-carboxamide is a brominated pyrrolidine derivative characterized by a 4-bromophenylmethyl group attached to the pyrrolidine ring and an N-tert-butyl carboxamide substituent.
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-N-tert-butylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O/c1-16(2,3)18-15(20)13-8-9-19(11-13)10-12-4-6-14(17)7-5-12/h4-7,13H,8-11H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAALBOSGFLTZMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have shown potent antileishmanial and antimalarial activities. The specific target for these activities is often the parasitic organisms responsible for these diseases, such as Leishmania and Plasmodium species.
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets in a way that inhibits the growth or replication of the parasitic organisms. This is often achieved by interfering with essential biological processes within the parasites.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
This compound has been investigated for its potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for the development of therapeutic agents. Specifically, the bromophenyl group may enhance binding affinity to certain receptors or enzymes, contributing to its pharmacological effects.
Case Studies
- Cancer Research : Studies have shown that compounds similar to 1-[(4-bromophenyl)methyl]-N-tert-butylpyrrolidine-3-carboxamide exhibit inhibitory effects on cancer cell lines. The mechanism often involves modulation of signaling pathways associated with tumor growth and metastasis.
- Neuropharmacology : Research indicates that this compound may influence neurotransmitter systems, potentially offering insights into treatments for neurological disorders.
Materials Science
Structural Properties
The unique structural characteristics of this compound make it suitable for applications in materials science. Its ability to form stable complexes can be harnessed in the development of new materials with specific electronic or mechanical properties.
Applications
- Polymer Chemistry : The compound can be utilized as a building block in synthesizing polymers with enhanced thermal and mechanical properties.
- Nanotechnology : Research is ongoing into using this compound in the creation of nanomaterials that can be applied in electronics or drug delivery systems.
Biological Studies
Mechanism of Action
Investigations into the biological effects of this compound have revealed its potential role in modulating various biological systems. The interactions facilitated by its chemical structure lead to diverse biological responses.
Research Findings
- Anti-inflammatory Effects : Some studies have indicated that this compound may possess anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Activity : Preliminary research suggests that it may exhibit antimicrobial properties, warranting further exploration for use as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other brominated or carboxamide-containing molecules. Below is a detailed analysis of key analogs, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Substituent Effects
- Bromophenyl Position : The para-bromophenyl group in the target compound enhances electronic effects and steric bulk compared to ortho-substituted analogs (e.g., 2BZ). Para substitution typically improves metabolic stability due to reduced enzymatic accessibility .
- Carboxamide vs. Carbonyl Groups : The N-tert-butyl carboxamide in the target compound offers greater hydrogen-bonding capacity and rigidity compared to carbonyl-based groups like Beoc or Bnps, which are designed for transient protection in synthesis .
Physicochemical Properties
- Lipophilicity: The 4-bromophenylmethyl group increases logP compared to non-brominated analogs (e.g., Dmt). This enhances membrane permeability but may reduce aqueous solubility.
- Thermal Stability : The tert-butyl group likely improves thermal stability relative to smaller alkyl substituents, as observed in related carboxamides .
Research Findings and Limitations
- Comparative Data Gaps : Direct pharmacological or material property comparisons with analogs (e.g., Beoc, Bnps) are absent in publicly available literature, necessitating further experimental validation.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 1-[(4-bromophenyl)methyl]-N-tert-butylpyrrolidine-3-carboxamide, and how are intermediates characterized?
- Methodology : Synthesis typically involves cyclization of a pyrrolidine precursor followed by bromophenylmethyl substitution. Key intermediates (e.g., tert-butyl carboxamide derivatives) are characterized using -NMR, -NMR, and -NMR for phosphonate analogs, alongside ESI-MS/HRMS for mass validation .
- Experimental Design : Optimize reaction conditions (e.g., solvent polarity, temperature) to improve yield, as seen in analogous pyrrolidine-carboxamide syntheses where yields ranged from 42% to 69% under controlled phosphonylation conditions .
Q. How do structural features like the bromophenyl group influence the compound’s physicochemical properties?
- Analysis : The 4-bromophenyl group enhances lipophilicity (logP >3) and electronic effects, critical for membrane permeability. Compare with fluorophenyl analogs to assess halogen-dependent steric/electronic impacts on solubility and reactivity .
Q. What spectroscopic techniques are essential for confirming the compound’s purity and stereochemistry?
- Methods : Use -NMR coupling constants to identify diastereotopic protons in the pyrrolidine ring. For stereochemical confirmation, X-ray crystallography (as applied to related thiazolidinone-carboxamides) resolves absolute configurations .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound across different assays?
- Approach : Conduct meta-analysis of dose-response curves (e.g., IC variability) and validate via orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays). Address solvent/DMSO interference by standardizing vehicle controls .
- Case Study : For analogs like N-(3-chloro-4-fluorophenyl)pyrazolo-pyridine carboxamides, discrepancies in IC values were resolved by normalizing data to positive controls (e.g., cisplatin) .
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., kinases, GPCRs)?
- Methodology : Employ QM/MM simulations to model binding modes, leveraging the tert-butyl group’s steric bulk and bromophenyl’s π-π stacking potential. Compare with docking results for fluorophenyl analogs to identify selectivity determinants .
Q. How can structure-activity relationship (SAR) studies optimize this compound for selective enzyme inhibition?
- Design : Synthesize derivatives with varied substituents (e.g., methyl, trifluoromethyl) on the phenyl ring. Test inhibitory activity against CYP450 isoforms or kinases, using kinetic assays (e.g., fluorescence polarization) to quantify values .
- Data Interpretation : A SAR table comparing IC values for bromophenyl vs. fluorophenyl analogs can highlight electronic effects on target engagement .
Q. What experimental protocols mitigate regioselectivity challenges during functionalization of the pyrrolidine ring?
- Optimization : Use Pd-catalyzed cross-coupling for bromophenyl introduction, as applied to tert-butyl pyrrolidine-carboxylates. Monitor regioselectivity via -NMR for fluorine-tagged intermediates .
Q. How do researchers validate the compound’s metabolic stability in preclinical models?
- Assays : Perform in vitro microsomal stability assays (human/rat liver microsomes) with LC-MS quantification. Compare half-life () with structurally similar carboxamides to identify metabolic soft spots .
Key Methodological Recommendations
- For NMR Analysis : Assign pyrrolidine ring protons using 2D-COSY to resolve overlapping signals in -NMR spectra .
- For Data Reproducibility : Adopt Design of Experiments (DoE) principles to minimize trial-and-error in reaction optimization, as demonstrated in fuel engineering studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
